molecular formula C16H20N2O2 B2991973 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide CAS No. 1351632-69-3

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide

Cat. No. B2991973
CAS RN: 1351632-69-3
M. Wt: 272.348
InChI Key: DBNVAKCJZOCDDQ-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in inhibiting neuronal activity in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in an enhanced inhibitory effect on neuronal activity. The purpose of

Scientific Research Applications

Biological Activity Studies

Cyclopropane derivatives have been investigated for their biological activities. For example, the synthesis of cyclopropanecarboxylic acid derivatives has shown that these compounds can have significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). This illustrates the potential of cyclopropane and related structures in agricultural and environmental sciences.

Chemical Synthesis and Oxidation Studies

The chemical oxidation of compounds related to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide has been explored to understand the oxidation pathways and create derivatives with potential biological activities. For instance, the chemical oxidation of anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide has been studied to identify various oxidation sites and degrees, leading to the synthesis of derivatives with potential pharmacological importance (Adolphe-Pierre et al., 1998).

Pharmacological Investigations

Explorations into the pharmacological effects of compounds structurally similar to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide, particularly in the context of synthetic opioids and their implications for forensic analysis, have been significant. Research into synthetic opioids as alternatives to opium-based derivatives has emphasized the identification of compounds with more favorable side-effect profiles, including reduced dependence-producing properties and abuse liability (Elliott, Brandt, & Smith, 2016).

Inhibition Studies

Studies on the inhibitory activities of cyclopropane derivatives on mammalian enzymes, such as topoisomerase II, indicate the therapeutic potential of these compounds in treating diseases. For example, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives have shown to inhibit mammalian topoisomerase II, translating to modest in vitro cytotoxicity and in vivo activity (Wentland et al., 1993).

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-3-4-12(7-11(10)2)16(20)17-13-8-15(19)18(9-13)14-5-6-14/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNVAKCJZOCDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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